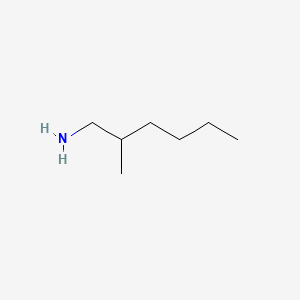
6-(Pyrrolidin-1-yl)quinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyrrolidin-1-yl)quinolin-5-amine is a chemical compound with the molecular formula C₁₃H₁₅N₃ It is characterized by a quinoline ring substituted with a pyrrolidine group at the 6th position and an amine group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)quinolin-5-amine typically involves the reaction of quinoline derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where a quinoline derivative with a leaving group at the 6th position reacts with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyrrolidin-1-yl)quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Pyrrolidin-1-yl)quinolin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biology: It serves as a probe in biochemical studies to understand the interaction of quinoline derivatives with biological targets.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Pyrrolidin-1-yl)quinolin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The pyrrolidine group enhances the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the pyrrolidine and amine groups.
Pyrrolidine: A simple nitrogen-containing heterocycle that forms part of the structure of 6-(Pyrrolidin-1-yl)quinolin-5-amine.
Quinolin-5-amine: A compound with an amine group at the 5th position of the quinoline ring but without the pyrrolidine substitution.
Uniqueness
This compound is unique due to the presence of both the pyrrolidine and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug discovery and material science.
Eigenschaften
Molekularformel |
C13H15N3 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
6-pyrrolidin-1-ylquinolin-5-amine |
InChI |
InChI=1S/C13H15N3/c14-13-10-4-3-7-15-11(10)5-6-12(13)16-8-1-2-9-16/h3-7H,1-2,8-9,14H2 |
InChI-Schlüssel |
SIZOWSNMBFVMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
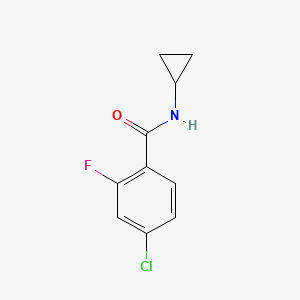
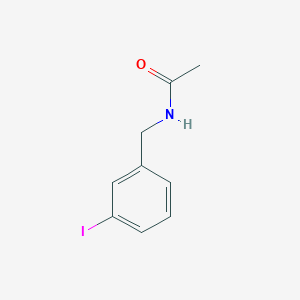

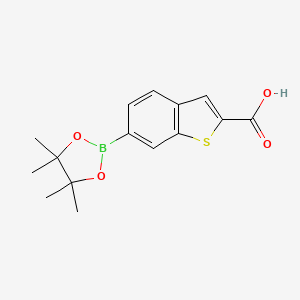




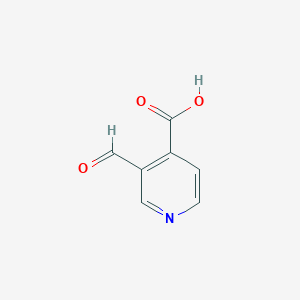
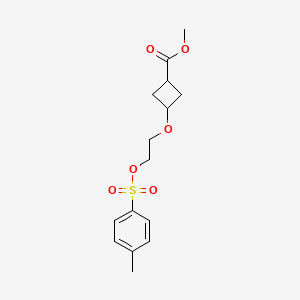
![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
